molecular formula C11H13Cl2NO4S B1463196 4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266513-78-3

4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid

Cat. No.: B1463196
CAS No.: 1266513-78-3
M. Wt: 326.2 g/mol
InChI Key: ZNYYIWKOMDCMOZ-UHFFFAOYSA-N
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Description

4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid is a useful research compound. Its molecular formula is C11H13Cl2NO4S and its molecular weight is 326.2 g/mol. The purity is usually 95%.
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Biological Activity

4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid, with the chemical formula C11H13Cl2NO4S, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Weight : 326.2 g/mol
  • CAS Number : 1266513-78-3
  • Purity : Typically 95% .

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological pathways. Notably, the presence of the methylsulfonyl group is believed to enhance its bioactivity.

Enzyme Interaction

Research indicates that compounds with similar structures can modulate enzyme activities. For instance, related sulfone derivatives have been shown to induce delta-aminolevulinic acid (ALA) synthetase activity, which is crucial in heme biosynthesis . This suggests that this compound may also influence similar metabolic pathways.

Anticancer Activity

Studies have demonstrated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, thiazole derivatives with similar substituents have shown potent inhibitory effects on breast cancer cell lines (MCF7 and MDA231), with IC50 values indicating effective dose ranges .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Related compounds have demonstrated effectiveness against multi-drug resistant bacteria and fungi, indicating that this compound may possess similar properties .

Case Studies and Research Findings

Several studies highlight the biological implications of compounds similar to this compound:

  • Cytotoxicity in Cancer Research :
    • A study examined the cytotoxic effects of various thiazole derivatives on cancer cell lines. Compounds with structural similarities to this compound showed promising results in inhibiting cell viability with IC50 values ranging from 11 μM to 26 μM across different cell lines .
  • Enzyme Modulation Studies :
    • Investigations into the enzyme modulation capabilities of related sulfone compounds revealed that they could significantly enhance ALA synthetase activity in liver microsomes. This suggests a potential for metabolic intervention through similar compounds .
  • Antimicrobial Activity :
    • Research into antimicrobial properties indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) effective against various bacterial strains. This highlights a potential therapeutic application for infections resistant to conventional treatments .

Summary Table of Biological Activities

Activity Type Description IC50/Effectiveness
AnticancerCytotoxicity against MCF7 and MDA231 cell linesIC50: 11–26 μM
Enzyme ModulationInduction of ALA synthetase activitySignificant increase observed
AntimicrobialEffective against multi-drug resistant bacteriaMIC range: 46.9–93.7 μg/mL

Properties

IUPAC Name

4-(2,5-dichloro-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO4S/c1-19(17,18)14(6-2-3-11(15)16)10-7-8(12)4-5-9(10)13/h4-5,7H,2-3,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYYIWKOMDCMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCCC(=O)O)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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